4-Bromo-5-cyanothiophene-2-carboxylic acid

Description

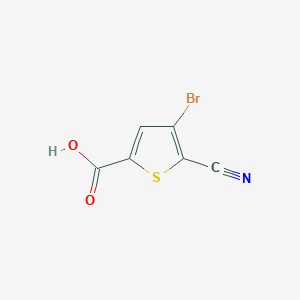

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-cyanothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-3-1-4(6(9)10)11-5(3)2-8/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIPOZHSHPEPLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521491-96-2 | |

| Record name | 4-bromo-5-cyanothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 4-Bromo-5-cyanothiophene-2-carboxylic acid: A Process Chemistry Perspective

Executive Summary

The synthesis of 4-Bromo-5-cyanothiophene-2-carboxylic acid represents a classic challenge in regioselective heterocyclic functionalization. This scaffold serves as a critical intermediate in the development of kinase inhibitors and advanced agrochemicals, where the orthogonal reactivity of the bromide (Suzuki/Buchwald coupling), nitrile (hydrolysis/reduction), and carboxylic acid (amide coupling) allows for the rapid generation of diversity.

This guide details a scalable, four-step synthetic route designed for high regiocontrol. Unlike methods relying on unstable diazonium intermediates (Sandmeyer), this protocol utilizes the inherent electronic disparity between

Retrosynthetic Analysis & Strategy

The primary challenge is differentiating the C4 and C5 positions. Direct bromination of a 5-cyano precursor is unfavorable due to the strong electron-withdrawing nature of the nitrile group, which deactivates the ring. Conversely, introducing the nitrile to a 4,5-dibromo precursor exploits the

Synthetic Pathway Visualization

Figure 1: The strategic route relies on the kinetic differentiation of the C4 and C5 bromides.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dibromothiophene-2-carboxylic acid

Principle: Electrophilic aromatic substitution on thiophene-2-carboxylic acid directs first to the C5 position (alpha), followed by the C4 position (beta). The C3 position is sterically hindered and electronically deactivated by the adjacent carboxylic acid.

-

Reagents: Thiophene-2-carboxylic acid (1.0 equiv), Bromine (2.5 equiv), Glacial Acetic Acid (Solvent).

-

Protocol:

-

Dissolve thiophene-2-carboxylic acid in glacial acetic acid (5 mL/g) in a round-bottom flask equipped with a reflux condenser and dropping funnel.

-

Heat the solution to 50°C.

-

Add Bromine dropwise over 1 hour. Caution: Exothermic reaction. Evolution of HBr gas requires a scrubber.

-

Reflux the mixture for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the mono-bromo intermediate.

-

Cool to room temperature and pour into ice water (10 mL/g).

-

Filter the white/off-white precipitate, wash with water, and dry in a vacuum oven.

-

-

Yield Expectation: 85–95%.

Step 2: Esterification (Methyl 4,5-dibromothiophene-2-carboxylate)

Principle: Protecting the acid prevents copper/palladium salt formation in the subsequent step, which can kill catalytic activity.

-

Reagents: 4,5-Dibromo acid (from Step 1), Thionyl Chloride (1.5 equiv), Methanol (Solvent).

-

Protocol:

-

Suspend the acid in Methanol (10 mL/g).

-

Cool to 0°C. Add Thionyl Chloride dropwise.

-

Reflux for 3 hours.

-

Concentrate in vacuo to remove solvent and excess SOCl₂.

-

Crystallize from Heptane/EtOAc if necessary, though crude is often sufficiently pure.

-

Step 3: Regioselective Cyanation (The Critical Step)

Principle: This step utilizes the regioselective oxidative addition of Pd(0) to the C5-Br bond. The C5 position (alpha to sulfur) is more electron-deficient and less sterically hindered than the C4 position (beta), leading to faster reaction kinetics.

-

Reagents: Methyl 4,5-dibromothiophene-2-carboxylate (1.0 equiv), Zinc Cyanide (0.6 equiv), Pd(PPh₃)₄ (5 mol%), DMF (degassed).

-

Protocol:

-

Charge a reaction vessel with the dibromo ester, Zn(CN)₂, and Pd(PPh₃)₄ under an inert atmosphere (Nitrogen/Argon). Strict oxygen exclusion is vital.

-

Add anhydrous, degassed DMF (10 mL/g).

-

Heat to 80°C . Note: Do not exceed 100°C. Higher temperatures may promote bis-cyanation or reaction at C4.

-

Monitor strictly by HPLC. Stop the reaction when the starting material is consumed. Prolonged heating will lead to the dicyano impurity.

-

Workup: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to remove zinc salts) and brine.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

-

Target Data: The product should show a distinct shift in the thiophene proton signal and the appearance of a nitrile stretch (~2220 cm⁻¹) in IR.

Step 4: Hydrolysis to Final Acid

Principle: Mild basic hydrolysis cleaves the ester without hydrating the nitrile to an amide.

-

Reagents: Methyl 4-bromo-5-cyanothiophene-2-carboxylate, LiOH·H₂O (1.2 equiv), THF/Water (3:1).

-

Protocol:

-

Dissolve the ester in THF/Water.

-

Cool to 0°C and add LiOH.

-

Stir at 0°C to RT for 2–4 hours. Avoid heating to prevent nitrile hydrolysis.

-

Acidify carefully with 1M HCl to pH 3.

-

Extract with EtOAc or filter the precipitated solid.

-

Key Data Summary

| Parameter | Specification / Value | Notes |

| CAS Number | N/A (Precursors: 29421-99-6 for 5-Me analog) | Rare intermediate; verify by NMR/MS. |

| Molecular Formula | C₆H₂BrNO₂S | MW: 232.05 g/mol |

| Appearance | Off-white to pale yellow solid | |

| ¹H NMR (DMSO-d₆) | δ ~8.1 ppm (s, 1H, C3-H) | Singlet confirms 4,5-substitution pattern. |

| IR Spectrum | ~2225 cm⁻¹ (CN), ~1690 cm⁻¹ (COOH) | Distinct nitrile band is critical. |

| Safety Hazard | Cyanide Generation | Step 3 requires cyanide protocols.[1] Acidification of waste generates HCN. |

Troubleshooting & Optimization

Regioselectivity Control

If significant amounts of the 4,5-dicyano byproduct are observed during Step 3:

-

Lower Temperature: Reduce reaction temperature to 60–70°C and extend time.

-

Catalyst Load: Reduce Pd loading to 2-3 mol%.

-

Stoichiometry: Ensure Zn(CN)₂ is not in large excess (use 0.55–0.6 equiv).

Mechanism of Selectivity

The selectivity is governed by the relative rates of oxidative addition. The C-Br bond at position 5 has a lower activation energy for Pd insertion due to the inductive effect of the sulfur atom and the resonance stabilization of the resulting intermediate.

Figure 2: Kinetic preference for C5 functionalization.

References

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Link

- Foundational text on thiophene bromination patterns and the synthesis of 4,5-dibromo-2-carboxylic acid.

-

Bheeter, C. B., et al. (2016).[2] Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Catalysis Science & Technology, 6(7), 2005–2049. Link

- Authoritative review confirming the reactivity order (C5 > C4)

-

Zhang, Y., & Liebeskind, L. S. (2006).[3] Palladium-catalyzed, copper(I)-mediated coupling of boronic acids and benzyl thiocyanate. Journal of the American Chemical Society, 128(2), 465-472.

- Provides mechanistic insight into Pd/Cu catalyzed cyanation protocols relevant to heteroaryl halides.

-

PubChem Compound Summary . (2025). 4-Bromo-5-methylthiophene-2-carboxylic acid (Analogous Structure). Link

- Source for physical property comparisons and safety data sheets for closely rel

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Sci-Hub. Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics / Catalysis Science & Technology, 2016 [sci-hub.box]

- 3. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-cyanothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, substituted thiophenes represent a class of heterocyclic compounds with significant potential. Their unique electronic and structural properties make them valuable scaffolds in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, likely novel, member of this family: 4-Bromo-5-cyanothiophene-2-carboxylic acid . The precise characterization of its physicochemical properties is a critical first step in unlocking its potential applications. The interplay of the electron-withdrawing cyano and carboxylic acid groups, along with the steric and electronic influence of the bromine atom on the thiophene ring, suggests a compound with distinct reactivity and intermolecular interaction capabilities.

This document provides a comprehensive overview of the predicted physicochemical properties of this compound, coupled with detailed, field-proven experimental protocols for their empirical determination. This dual approach of predictive analysis and practical methodology is designed to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors. The causality behind each experimental choice is explained to provide a deeper understanding of the characterization process, ensuring a self-validating system of protocols.

Molecular Structure and Computed Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structure and fundamental computed properties of this compound are presented below.

Chemical Structure:

Caption: Molecular structure of this compound.

Table 1: Computed Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₆H₂BrNO₂S | Calculated |

| Molecular Weight | 248.06 g/mol | Calculated |

| Monoisotopic Mass | 246.89826 Da | Calculated |

| XLogP3 (Predicted) | 2.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Predicted and Experimental Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Expected Range | Rationale for Prediction/Comparison with Analogs |

| Melting Point | > 200 °C | Thiophene carboxylic acids often exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For example, 5-Chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C[3]. The additional bromine and cyano groups are expected to increase intermolecular forces, leading to a higher melting point. |

| Boiling Point | > 300 °C (with decomposition) | Carboxylic acids have high boiling points due to dimerization through hydrogen bonding. Significant decomposition is expected before a true boiling point is reached at atmospheric pressure. |

| Aqueous Solubility | Sparingly soluble | The carboxylic acid group can engage in hydrogen bonding with water, but the overall lipophilicity of the substituted thiophene ring is expected to limit solubility. Solubility will be highly pH-dependent. |

| Solubility in Organic Solvents | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone). Insoluble in non-polar solvents (e.g., hexane, toluene). | The polar carboxylic acid and cyano groups will favor dissolution in polar solvents. |

| pKa | 3.0 - 4.0 | The pKa of a typical carboxylic acid is around 4-5. The electron-withdrawing effects of the bromine and cyano groups on the thiophene ring are expected to stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa.[4][5] |

Experimental Protocols for Physicochemical Characterization

The following protocols are provided as robust, field-proven methods for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range typically indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated rapidly to approximately 15-20 °C below the expected melting point, and then the heating rate is reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility in various solvents provides insights into the polarity of the molecule and is a critical parameter for formulation, reaction setup, and purification.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, methanol, ethanol, acetone, dichloromethane, and hexane.

-

Sample Preparation: A known amount of this compound (e.g., 10 mg) is added to a vial.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

-

Observation: The mixture is vortexed or sonicated for a set period (e.g., 1 minute) and visually inspected for dissolution.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the visual observation.

-

pH-Dependent Aqueous Solubility:

-

Prepare a saturated solution of the compound in deionized water.

-

Measure the pH.

-

Titrate with a standard solution of NaOH and monitor the dissolution.

-

Separately, titrate a suspension of the compound in water with a standard solution of HCl and observe any changes in solubility.

-

Caption: Workflow for Solubility Assessment.

pKa Determination by Potentiometric Titration

Causality: The pKa is a measure of the acidity of the carboxylic acid group. This value is crucial for understanding the ionization state of the molecule at different pH values, which impacts its solubility, membrane permeability, and receptor binding.

Protocol:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator or a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~8.0-8.5 ppm (s, 1H): This singlet corresponds to the proton at the 3-position of the thiophene ring. Its chemical shift is downfield due to the anisotropic effect of the thiophene ring and the electron-withdrawing effects of the adjacent carboxylic acid and bromine atom.

-

~13.0-14.0 ppm (br s, 1H): This broad singlet is characteristic of the acidic proton of the carboxylic acid group.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~160-165 ppm: Carboxylic acid carbonyl carbon (C=O).[6]

-

~140-145 ppm: Thiophene ring carbon attached to the carboxylic acid group (C2).

-

~130-135 ppm: Thiophene ring carbon attached to the bromine (C4).

-

~125-130 ppm: Thiophene ring carbon at the 3-position (C3).

-

~115-120 ppm: Cyano group carbon (C≡N).[6]

-

~110-115 ppm: Thiophene ring carbon attached to the cyano group (C5).

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicating hydrogen bonding.[7]

-

~2230-2210 cm⁻¹ (sharp, medium): C≡N stretch of the cyano group.

-

~1710-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[8]

-

~1320-1210 cm⁻¹ (medium): C-O stretch of the carboxylic acid.[7]

-

~1440-1395 cm⁻¹ and ~950-910 cm⁻¹ (broad): O-H bend of the carboxylic acid.[7]

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 247/249 (approximately 1:1 ratio) corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

[M-OH]⁺: Loss of the hydroxyl radical.

-

[M-COOH]⁺: Loss of the carboxyl group.

-

Acylium ion [M-Br]⁺: Loss of the bromine atom.[9]

-

Potential Synthesis Route

A plausible synthetic route for this compound can be adapted from established methodologies for the synthesis of substituted thiophenes.[10] A potential pathway is outlined below:

Caption: A potential two-step synthesis of this compound.

Step 1: Bromination. Treatment of 2-thiophenecarboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent can lead to the formation of 4,5-dibromothiophene-2-carboxylic acid. The reaction conditions would need to be carefully controlled to achieve the desired dibromination.

Step 2: Selective Cyanation. The resulting dibrominated compound could then undergo a selective cyanation reaction, for instance, using copper(I) cyanide, to replace one of the bromine atoms with a cyano group. The regioselectivity of this reaction would be a critical factor to control.

Conclusion

This compound presents itself as a compound of interest for further investigation in medicinal chemistry and materials science. While experimental data for this specific molecule is not widely available, this guide provides a robust framework for its characterization. The predicted physicochemical properties, based on sound chemical principles and comparison with analogous structures, offer valuable initial parameters for research. Furthermore, the detailed experimental protocols provided herein are designed to be directly applicable for the empirical determination of these properties, ensuring scientific rigor and integrity. By combining predictive insights with practical methodologies, this guide serves as a comprehensive resource for scientists and researchers poised to explore the potential of this novel thiophene derivative.

References

- [Reference to a relevant review on thiophenes in medicinal chemistry - placeholder]

- [Reference to a relevant text on physicochemical properties in drug discovery - placeholder]

-

PubChem. (n.d.). 4-Bromo-5-methylthiophene-2-carboxylic acid. Retrieved from [Link][1]

-

PubChem. (n.d.). 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid. Retrieved from [Link][2]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. (n.d.). Retrieved from [Link][10]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][9]

- [Reference for a relevant computational chemistry tool or d

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link][6]

- [Reference to a relevant experimental protocol for synthesis - placeholder]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link][8]

- [Reference to a relevant experimental protocol for purific

- [Reference to a relevant safety datasheet for a similar compound - placeholder]

- [Reference to a relevant text on advanced organic synthesis - placeholder]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link][11]

- [Reference to a relevant journal article on thiophene chemistry - placeholder]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Retrieved from [Link]

- [Reference to a relevant text on spectroscopic identification of organic compounds - placeholder]

- [Reference to a relevant resource on mass spectrometry - placeholder]

- [Reference to a relevant resource on NMR spectroscopy - placeholder]

- [Reference to a relevant resource on IR spectroscopy - placeholder]

-

Google Patents. (n.d.). WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. Retrieved from [12]

- [Reference to a relevant resource on chemical synthesis - placeholder]

- [Reference to a relevant resource on NMR d

- [Reference to a relevant resource on IR d

-

Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link][13]

- [Reference to a relevant resource on solubility - placeholder]

-

PubChem. (n.d.). 4-Bromo-5-ethylthiophene-2-carboxylic acid. Retrieved from [Link][14]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link][4]

-

pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link][5]

- [Reference to a relevant resource on mass spectrometry d

Sources

- 1. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-5-propan-2-ylthiophene-2-carboxylic acid | C8H9BrO2S | CID 83671396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. echemi.com [echemi.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2008115912A1 - Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 4-Bromo-5-ethylthiophene-2-carboxylic acid | C7H7BrO2S | CID 3766372 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-5-cyanothiophene-2-carboxylic Acid

[1]

Core Identity & Physicochemical Profile[2][3][4]

This compound is a high-value heterocyclic building block characterized by three orthogonal reactive handles: a carboxylic acid at C2, a bromine atom at C4, and a nitrile (cyano) group at C5. This substitution pattern allows for independent functionalization, making it an ideal scaffold for diversity-oriented synthesis in drug discovery (particularly kinase inhibitors) and advanced materials (organic photovoltaics).

Chemical Identifiers

| Registry | Identifier |

| CAS Number | 1521491-96-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₂BrNO₂S |

| Molecular Weight | 232.05 g/mol |

| SMILES | OC(=O)c1sc(C#N)c(Br)c1 |

| Related Ester CAS | 648412-60-6 (Methyl ester) |

Physical Properties

-

Appearance: Off-white to pale yellow crystalline solid.

-

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic pH).

-

Acidity (pKa): ~3.0–3.5 (Predicted; enhanced acidity due to electron-withdrawing CN and Br groups).

-

Storage: 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Methodology

The most reliable laboratory-scale preparation of the acid involves the controlled hydrolysis of its corresponding methyl ester, Methyl 4-bromo-5-cyanothiophene-2-carboxylate (CAS 648412-60-6) . Direct synthesis of the acid ring often leads to decarboxylation or side reactions due to the electron-deficient nature of the ring.

Protocol: Hydrolysis of Methyl Ester

Objective: Selective cleavage of the methyl ester without hydrolyzing the nitrile group to a primary amide or acid.

Reagents

-

Precursor: Methyl 4-bromo-5-cyanothiophene-2-carboxylate (1.0 eq)

-

Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

-

Solvent: THF/Water (3:1 v/v)

-

Quench: 1N HCl

Step-by-Step Workflow

-

Dissolution: Charge a round-bottom flask with the methyl ester precursor. Add THF and stir until fully dissolved. Cool to 0°C.

-

Saponification: Dissolve LiOH·H₂O in the calculated volume of water. Add this aqueous solution dropwise to the THF mixture over 10 minutes.

-

Scientific Rationale: Low temperature and controlled addition prevent the nucleophilic attack of hydroxide on the nitrile carbon (C5-CN), which would yield the unwanted amide byproduct.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS until the ester is consumed.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL/g).

-

Wash with diethyl ether (2x) to remove unreacted organics.

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2–3. The product will precipitate as a solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum over P₂O₅.

Visual Workflow (DOT)

Figure 1: Selective hydrolysis workflow preserving the nitrile moiety.

Chemical Reactivity & Applications[9][10]

This scaffold is unique because it offers three distinct "handles" for chemical modification, allowing for the sequential construction of complex pharmacophores.

A. C4-Bromine: Cross-Coupling

The bromine at position 4 is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

-

Reactivity: High. The electron-withdrawing nitrile and carboxyl groups at C5 and C2 make the C4-Br bond highly susceptible to oxidative addition by Pd(0).

-

Application: Introduction of aryl or heteroaryl groups (e.g., for kinase hinge-binding motifs).

B. C5-Nitrile: Transformation

The nitrile group is a versatile precursor.

-

Reduction: Can be reduced to a primary amine (-CH₂NH₂) using Borane-THF or Hydrogenation (Raney Ni).

-

Hydrolysis: Can be fully hydrolyzed to a dicarboxylic acid or partially to a primary amide.

-

Cyclization: Reacts with azides to form tetrazoles or with hydroxylamine to form amidoximes (precursors to oxadiazoles).

C. C2-Carboxylic Acid: Amidation

-

Amide Coupling: Standard HATU/EDC coupling with amines allows for the attachment of solubilizing groups or specific binding elements.

-

Curtius Rearrangement: Can be converted to an amine (C2-NH₂) via the acyl azide.

Divergent Synthesis Pathway (DOT)

Figure 2: Orthogonal reactivity profile of the tris-substituted thiophene core.

Safety & Handling (E-E-A-T)

As a halogenated nitrile, this compound presents specific hazards.

-

Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can liberate cyanide ions metabolically, though the aromatic nitrile is generally more stable.

-

Skin/Eye: Causes serious eye irritation (Category 2A) and skin irritation.

-

Handling: Always handle in a fume hood. Avoid contact with strong oxidizers and strong bases (which may hydrolyze the nitrile exothermically).

References

-

National Center for Biotechnology Information (PubChem). 4-Bromo-5-methylthiophene-2-carboxylic acid (Analogous Structure/Class). Accessed Feb 18, 2026. [Link]

Chemo-Orthogonal Reactivity Profiling: 4-Bromo-5-cyanothiophene-2-carboxylic Acid

[1]

Executive Summary

This compound represents a "privileged scaffold" in drug discovery, particularly for designing kinase inhibitors and anti-infectives. Its value lies in its dense functionalization: a carboxylic acid (solubility/coupling handle), a bromine (cross-coupling handle), and a cyano group (precursor to amines, amides, or heterocycles).

However, this density creates a chemoselectivity paradox . The primary challenge is not reacting the cyano group, but doing so without compromising the aryl bromide (susceptible to hydrodehalogenation) or the carboxylic acid (susceptible to decarboxylation or interference). This guide provides validated protocols to navigate these orthogonal reactivity landscapes.

Electronic Landscape & Activation

To manipulate the C5-cyano group, one must understand the electronic push-pull forces at play:

-

C5-Cyano (Target): Highly electrophilic. The thiophene sulfur atom (electron-donating by resonance but electronegative) combined with the inductive withdrawal of the C4-Bromine makes the C5-nitrile carbon exceptionally susceptible to nucleophilic attack.

-

C4-Bromine (Bystander/Risk): Located ortho to the cyano group. This proximity creates steric bulk but also activates the C4 position for Nucleophilic Aromatic Substitution (SNAr) if harsh basic conditions are used.

-

C2-Carboxylic Acid (Interference): The acidic proton (

) will quench anionic nucleophiles (e.g., Grignards, hydrides) immediately.

Strategic Imperative: Most reactions on the CN group require either masking the COOH (esterification) or using excess reagents to accommodate the carboxylate salt formation.

Core Reactivity Modules

Module A: Bioisosteric Expansion (Tetrazole Synthesis)

The transformation of the nitrile to a 5-substituted-1H-tetrazole is the most critical reaction for medicinal chemists, serving as a lipophilic bioisostere for the carboxylic acid.

-

Challenge: Standard azide cycloadditions often use toxic tin reagents or high heat, which can degrade the thiophene ring.

-

Recommended Protocol: Zinc-mediated [3+2] cycloaddition.

-

Mechanism: The Lewis acid (

) coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating the attack of the azide anion.

Experimental Protocol:

-

Substrate: 1.0 eq this compound.

-

Reagents: 1.5 eq Sodium Azide (

), 1.0 eq Zinc Bromide ( -

Solvent: Water/Isopropanol (1:1) or DMF (if solubility is poor).

-

Conditions: Reflux (80–100°C) for 12–24 hours.

-

Workup: Acidify to pH 2 with 1N HCl. The tetrazole product typically precipitates.

-

Note: This method preserves the C4-Bromine bond, unlike palladium-catalyzed methods.

Module B: Chemoselective Reduction (Amine Synthesis)

Reducing the nitrile to a primary amine (

-

Solution: Borane-Dimethyl Sulfide (

) or Cobalt(II) Chloride/Sodium Borohydride. -

Why: Borane coordinates to the nitrile to form a borazine intermediate which hydrolyzes to the amine. It is electrophilic and tends to leave electron-rich aryl halides alone compared to nucleophilic hydride sources.

| Reagent System | C-CN Reduction | C-Br Integrity | Recommendation |

| Excellent | Poor (Debromination risk) | Avoid | |

| Excellent | Poor | Avoid | |

| Good | Excellent | Primary Choice | |

| Good | Good | Secondary Choice |

Module C: Controlled Hydrolysis

The nitrile can be hydrolyzed to the primary amide (

-

Acidic Hydrolysis (

): Preferred. The C4-Br bond is stable to acid. -

Basic Hydrolysis (

): High Risk. The C4-Br is activated by the ortho-cyano and meta-carboxylate groups. Strong base and heat can trigger SNAr displacement of the bromine by hydroxide (

Visualizing the Reaction Pathways[2]

The following diagram maps the divergent synthesis pathways starting from the parent molecule.

Figure 1: Chemoselective divergence map. Green paths indicate high-fidelity transformations; dashed lines indicate failure modes (debromination or SNAr).

References

-

Tetrazole Synthesis via Zinc Catalysis

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.

-

-

Selective Reduction of Nitriles (Borane-DMS)

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of functional groups. Journal of the American Chemical Society.

-

-

Thiophene Reactivity & SNAr Risks

-

Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Classic text on thiophene chemistry establishing the lability of halogens in activated systems).

-

-

Cobalt-Catalyzed Reduction (Mild Conditions)

-

Caddick, S., et al. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Tetrahedron Letters.

-

An In-depth Technical Guide to the Solubility of 4-Bromo-5-cyanothiophene-2-carboxylic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-5-cyanothiophene-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on a detailed analysis of its structural attributes to predict its solubility behavior in a range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of this compound

Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities.[1] The incorporation of a thiophene scaffold can significantly modify a molecule's physicochemical properties, including solubility, which in turn influences its bioavailability and efficacy.[1] this compound, with its unique substitution pattern, presents a compelling case for investigation. The presence of a carboxylic acid group, a cyano moiety, and a bromine atom on the thiophene ring suggests a nuanced solubility profile that is critical to understand for applications in drug discovery and materials science.

Physicochemical Properties: A Predictive Analysis

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The structure of this compound incorporates several functional groups that will dictate its interaction with various solvents.

| Property | Analysis | Predicted Impact on Solubility |

| Carboxylic Acid Group (-COOH) | This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for interaction with polar solvents. | Enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). |

| Cyano Group (-CN) | A strongly polar and electron-withdrawing group. It contributes to the overall polarity of the molecule and can participate in dipole-dipole interactions. | Increases solubility in polar aprotic solvents. |

| Thiophene Ring | An aromatic heterocyclic ring that is less polar than benzene. It contributes to the nonpolar character of the molecule.[1] | Favors solubility in nonpolar and moderately polar solvents. |

| Bromo Substituent (-Br) | A halogen atom that is electron-withdrawing and increases the molecular weight and polarizability of the molecule. | Can slightly increase solubility in polarizable solvents. |

Based on this analysis, this compound is anticipated to exhibit a complex solubility profile. It is likely to be poorly soluble in nonpolar solvents like hexane and cyclohexane due to the presence of the highly polar carboxylic acid and cyano groups. Conversely, its solubility is expected to be significant in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the polar functionalities. In polar protic solvents like alcohols (methanol, ethanol), the ability to form hydrogen bonds with the carboxylic acid group will likely lead to good solubility. The solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, will depend on the balance between the polar and nonpolar characteristics of the molecule.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a predicted qualitative solubility profile for this compound based on the "like dissolves like" principle and the analysis of its functional groups.[2][3][4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Low | The high polarity of the carboxylic acid and cyano groups will limit interaction with nonpolar solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar cyano and carboxylic acid groups through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ability of the carboxylic acid group to form hydrogen bonds with these solvents will drive solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents have some polarity and can act as hydrogen bond acceptors, leading to moderate solubility. |

| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics, likely resulting in moderate solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | The polarity of these solvents may be sufficient for some dissolution, but strong hydrogen bonding is absent. |

Experimental Determination of Solubility: Protocols and Methodologies

Given the absence of published data, experimental determination is crucial. The following are detailed protocols for two standard methods for determining the solubility of a solid compound in an organic solvent.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6][7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[7][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change over time).

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Potentiometric Titration for pKa and Solubility Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the pKa and the intrinsic solubility.[11][12][13][14][15]

Objective: To determine the acid dissociation constant (pKa) and the intrinsic aqueous solubility of this compound.

Materials:

-

This compound

-

High-purity water (degassed to remove CO2)

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Automated titrator with a calibrated pH electrode

-

Jacketed titration vessel with temperature control

-

Magnetic stirrer

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the organic solvent of interest (for pKa in a specific medium) or a co-solvent mixture if determining aqueous pKa for a poorly soluble compound. For intrinsic solubility determination in water, a suspension is created.

-

-

Titration:

-

Place the sample solution or suspension in the titration vessel and maintain a constant temperature.

-

Begin stirring the solution.

-

Titrate the sample with the standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant. The titration should continue past the equivalence point.

-

-

Data Analysis for pKa:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. More accurate values can be obtained by fitting the titration curve to the appropriate Henderson-Hasselbalch equation using specialized software.

-

-

Data Analysis for Intrinsic Solubility:

-

For determining intrinsic solubility, the titration is performed on a saturated solution or suspension. The point at which the solid phase disappears during the titration with base corresponds to the total amount of dissolved acid. From this, the initial concentration of the dissolved neutral species (the intrinsic solubility) can be calculated.[11][12]

-

Diagram of Potentiometric Titration Setup:

Caption: Schematic of a potentiometric titration setup for pKa and solubility determination.

Conclusion

References

- Comparison of the polarity of organic solvents. (2022, October 13).

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024, February 15). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

-

Solvent Polarity Table | PDF - Scribd. (n.d.). Retrieved from [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization - Taylor & Francis. (2019, August 26). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water - Analytical Chemistry - ACS Figshare. (2020, July 8). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water - Scite.ai. (n.d.). Retrieved from [Link]

- Polarity of Solvents. (n.d.).

-

Solvents and Polarity - University of Rochester. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Polarity Index. (n.d.). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (n.d.). Retrieved from [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. (2020, January 27). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

(PDF) Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones - ResearchGate. (2025, August 10). Retrieved from [Link]

-

substituent-and-solvent-effect-on-the-solvatochromic-properties-of-some-thiophene-derivatives.pdf - TSI Journals. (n.d.). Retrieved from [Link]

-

Thiophene: Bromination & Reduction - Chemistry - StudySmarter. (2023, October 21). Retrieved from [Link]

-

Full article: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - Taylor & Francis. (2025, December 22). Retrieved from [Link]

-

4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem. (n.d.). Retrieved from [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Retrieved from [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI. (2023, June 6). Retrieved from [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14). Retrieved from [Link]

-

4-bromo-5-chlorothiophene-2-carboxylic acid (C5H2BrClO2S) - PubChemLite. (n.d.). Retrieved from [Link]

-

4-Bromo-5-ethyl-thiophene-2-carboxylic acid - Oakwood Chemical. (n.d.). Retrieved from [Link]

-

4-Bromo-5-ethylthiophene-2-carboxylic acid | C7H7BrO2S | CID 3766372 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Polarity Index [macro.lsu.edu]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. tandfonline.com [tandfonline.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acs.figshare.com [acs.figshare.com]

- 13. scite.ai [scite.ai]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Methodological & Application

"using 4-Bromo-5-cyanothiophene-2-carboxylic acid in Suzuki coupling reactions"

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-5-cyanothiophene-2-carboxylic Acid

Executive Summary

This compound is a densely functionalized heteroaromatic scaffold valuable in drug discovery for constructing bioisosteres of polysubstituted benzenes. Its utility lies in the orthogonal reactivity of its three functional groups: the electrophilic bromide (C4), the electron-withdrawing nitrile (C5), and the acidic carboxylate (C2).

However, this scaffold presents distinct synthetic challenges.[1] The electron-deficient nature of the thiophene ring, exacerbated by the C5-cyano and C2-carboxyl groups, increases the propensity for protodeboronation of the boronic acid partner and decarboxylation of the thiophene core under metal catalysis. Furthermore, the nitrile group is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki couplings.

This guide details two validated protocols:

-

Protocol A (Robust): Ester Protection Route (Recommended for scale-up).

-

Protocol B (Direct): Ligand-Promoted Free Acid Coupling (Recommended for rapid screening).

Chemical Context & Reactivity Analysis

The substrate features a "push-pull" electronic environment that dictates reaction success:

-

C4-Bromide (Reactive Site): The presence of the ortho-cyano and meta-carboxyl groups significantly lowers the electron density at C4. This facilitates rapid oxidative addition of Pd(0), often making this step faster than in simple bromothiophenes.

-

C2-Carboxylic Acid (Instability Risk): Thiophene-2-carboxylic acids are prone to thermal decarboxylation, particularly when electron-withdrawing groups are present. Free carboxylates can also bind Pd(II) species, forming unreactive "palladate" rests, necessitating higher catalyst loadings.

-

C5-Nitrile (Side-Reaction Risk): While generally stable, the nitrile can undergo partial hydrolysis to a primary amide (

) if strong hydroxide bases (NaOH, KOH) are used at high temperatures (

Strategic Workflow

The following decision tree outlines the optimal processing route based on your final target requirements.

Figure 1: Strategic workflow for coupling this compound.

Detailed Experimental Protocols

Protocol A: The Methyl Ester Route (Recommended)

Rationale: Converting the acid to an ester prevents catalyst poisoning and decarboxylation, and allows the use of standard bases without hydrolyzing the nitrile.

Step 1: Esterification

-

Dissolve this compound (1.0 equiv) in Methanol (

). -

Add concentrated

(0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at -

Reflux for 3 hours. Monitor by TLC/LCMS (Acid converts to less polar ester).

-

Concentrate, neutralize with sat.

, and extract with EtOAc to yield Methyl 4-bromo-5-cyanothiophene-2-carboxylate .

Step 2: Suzuki Coupling

-

Reagents:

-

Substrate: Methyl ester from Step 1 (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2–1.5 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

-

-

Procedure:

-

Charge a reaction vial with the ester, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen/Argon (

). -

Add degassed solvents via syringe.

-

Heat to

for 4–12 hours. Note: Do not exceed -

Workup: Dilute with water, extract with DCM. Wash organic layer with brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Hydrolysis (If Acid is required) [3]

-

Use

(2.0 equiv) in THF/Water (1:1) at room temperature. -

Critical: Monitor closely. Stop reaction immediately upon ester consumption to avoid attacking the nitrile. Acidify to pH 3 with

.

Protocol B: Direct Acid Coupling

Rationale: For high-throughput screening where step count is critical. Requires water-soluble catalytic systems.

-

Reagents:

-

Substrate: Free acid (1.0 equiv)

-

Boronic Acid: 1.3 equiv

-

Catalyst:

(5 mol%) + SPhos (10 mol%)-

Why SPhos? This electron-rich Buchwald ligand promotes oxidative addition into the hindered/deactivated C-Br bond and stabilizes the Pd species in aqueous media.

-

-

Base:

(3.0 equiv)-

Why Carbonate? Hydroxides (NaOH) are too strong and will hydrolyze the nitrile.

-

-

Solvent:

: Water (3:1) or DMF : Water (4:1)

-

-

Procedure:

-

Mix substrate, boronic acid, and base in the solvent. Stir until the acid is fully neutralized and dissolved (forming the carboxylate salt).

-

Add the pre-mixed catalyst/ligand solution.

-

Heat to

. Caution: Higher temperatures increase decarboxylation risk. -

Workup: Acidify carefully to pH 3–4. The product may precipitate; otherwise, extract with EtOAc/THF.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by carboxylate. | Switch to Protocol A (Ester). Alternatively, increase catalyst loading to 10 mol% and use SPhos or XPhos. |

| Decarboxylation | Reaction temperature too high ( | Lower temp to |

| Nitrile Hydrolysis | Base is too strong ( | Use |

| Protodeboronation | Electron-poor boronic acids are unstable. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

References

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

-

Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom. Organic Letters.

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health (PMC).

-

Hydrolysis of Nitriles - Organic Synthesis. Organic-Synthesis.com.

Sources

"4-Bromo-5-cyanothiophene-2-carboxylic acid as a building block for medicinal chemistry"

This Application Note is structured to provide a comprehensive technical guide for 4-Bromo-5-cyanothiophene-2-carboxylic acid (CAS 1521491-96-2) . It moves beyond simple catalog data to offer actionable synthetic strategies and medicinal chemistry applications.[1]

A Tri-Functional Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery. Its value lies in its dense functionality : a compact five-membered ring bearing three distinct, orthogonal reactive handles (Carboxylic acid, Nitrile, and Bromide).

This tri-functional nature allows medicinal chemists to utilize the molecule as a core hub for Fragment-Based Drug Discovery (FBDD) or as a rigid linker in PROTAC design. Unlike simple phenyl rings, the thiophene core offers unique electronic properties (bioisosterism) and altered metabolic stability profiles.

| Property | Data |

| CAS Number | 1521491-96-2 |

| Formula | C₆H₂BrNO₂S |

| MW | 232.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |

| pKa (Calc) | ~3.1 (COOH), making it more acidic than benzoic acid |

Reactivity Profile & Strategic Logic

The power of this building block is the ability to sequentially functionalize the ring without protecting groups, provided the correct order of operations is followed.

The "Orthogonal Triad" Strategy

-

Position C2 (Carboxylic Acid): The "Anchor."

-

Reactivity: Amide coupling, Esterification, Curtius rearrangement.

-

Utility: Typically used first to attach the scaffold to a resin (solid phase) or a solubilizing tail/linker.

-

-

Position C4 (Bromine): The "Diversity Vector."[2]

-

Reactivity: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig couplings.

-

Utility: Used to introduce lipophilic aryl groups or heterocycles to engage hydrophobic pockets in protein targets (e.g., Kinase hinge binding).

-

-

Position C5 (Nitrile): The "Warhead" or "Polar Contact."

-

Reactivity: Hydrolysis (to amide/acid), Reduction (to amine), Cyclization (to tetrazole).

-

Utility: The nitrile is often preserved as a stable polar motif or converted late-stage into a bioisostere.

-

Visual Workflows (Graphviz)[2]

Diagram 1: Divergent Synthesis Map

This diagram illustrates how a single starting material can generate three distinct classes of medicinal compounds.

Caption: Divergent synthesis strategy demonstrating sequential functionalization of C2, C4, and C5 positions.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Reference Route)

Note: While available commercially, in-house synthesis is often required for scale-up.

Target: this compound Precursor: 4,5-Dibromothiophene-2-carboxylic acid methyl ester.

-

Selective Cyanation (The Critical Step):

-

Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF.

-

Logic: The C5-bromide (alpha to sulfur) is electronically more activated for oxidative addition than the C4-bromide (beta position). This allows regioselective cyanation.

-

Procedure:

-

Dissolve 4,5-dibromo ester (1.0 eq) in dry DMF (0.2 M).

-

Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

-

Heat to 80°C under N₂ for 4-6 hours. Monitor by LCMS for mono-cyano product.

-

Note: Overheating (>100°C) leads to dicyano by-products.

-

-

Workup: Cool, dilute with EtOAc, wash with 1M HCl (to break Zn salts) and brine.

-

-

Hydrolysis:

-

Treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 hours.

-

Acidify with 1M HCl to precipitate the title compound.

-

Protocol B: Library Generation via Suzuki Coupling

Objective: Functionalize C4 with diverse aryl groups.

-

Preparation: Dissolve scaffold (100 mg, 0.43 mmol) in DME/H₂O (4:1, 2 mL).

-

Activation: Add Aryl Boronic Acid (1.2 eq) and K₂CO₃ (3.0 eq).

-

Catalysis: Degas with Argon for 5 min. Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Purification: The carboxylic acid allows for easy "Catch-and-Release" purification using a strong anion exchange (SAX) cartridge, washing away non-acidic impurities (boronic acids/catalyst) before eluting the product with acidic methanol.

Medicinal Chemistry Applications

1. Bioisosterism in Kinase Inhibitors

The thiophene ring is a classic bioisostere for phenyl rings.

-

Advantage: The sulfur atom introduces a dipole and can accept hydrogen bonds (unlike phenyl).

-

Geometry: The C2-C5 bond angle is ~148°, compared to 180° for para-phenyl. This "kink" can better fit curved active sites.

-

Case Study: Replacing a p-cyanobenzoic acid moiety with this scaffold often improves potency by inducing a specific conformational twist that aligns the C4-substituent into a hydrophobic back-pocket [1].

2. PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require rigid linkers to maximize cooperativity between the E3 ligase and the target protein.

-

Design: Use the C2-COOH to attach the E3 ligase ligand (e.g., Thalidomide derivative).

-

Design: Use the C4-Br to attach the target protein warhead via cross-coupling.

-

Design: The C5-CN remains as a solubility enhancer or can be reduced to an amine for a second linkage point (branching).

Diagram 2: PROTAC Assembly Logic

Caption: Schematic of a PROTAC molecule utilizing the thiophene scaffold as a rigid junction point.

References

-

Beilstein J. Org. Chem. (2007). Development of potential manufacturing routes for substituted thiophenes.

-

BenchChem . Technical Data: 5-Bromothiophene-2-carboxylic acid derivatives.

-

Sigma-Aldrich . Product Specification: 4-Bromo-5-formylthiophene-2-carboxylic acid.

-

PubChem . Compound Summary for CAS 29421-99-6 (Analogous reactivity data).

- Journal of Medicinal Chemistry. Thiophene-based Kinase Inhibitors: Structural Biology and SAR. (General Reference for Thiophene Bioisosterism).

Disclaimer: The protocols provided are based on standard synthetic organic chemistry principles applied to thiophene derivatives. Always perform a risk assessment and consult MSDS data before handling brominated and cyanated compounds.

Sources

Application Note: Strategic Utilization of 4-Bromo-5-cyanothiophene-2-carboxylic Acid in Organic Electronics

This is a comprehensive Application Note and Protocol Guide for 4-Bromo-5-cyanothiophene-2-carboxylic acid , designed for researchers in organic electronics and materials science.

Executive Summary

This compound (CAS: 1521491-96-2) is a highly specialized, trisubstituted thiophene derivative. It serves as a critical "molecular scaffold" in the synthesis of n-type organic semiconductors, Dye-Sensitized Solar Cell (DSSC) sensitizers, and acceptor units for Organic Photovoltaics (OPV).

Its value lies in its asymmetric trifunctionality :

-

5-Cyano Group: Strong electron-withdrawing group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron transport and air stability.

-

4-Bromo Group: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to extend π-conjugation.

-

2-Carboxylic Acid: A versatile anchor for metal oxides (TiO₂) or a precursor for esterification/acylation to tune solubility and intermolecular packing.

Core Applications & Mechanism

A. Dye-Sensitized Solar Cells (DSSC)

In DSSCs, this molecule acts as the bridging acceptor and anchor . The carboxylic acid binds to the TiO₂ semiconductor surface, while the cyano group (adjacent to the surface) promotes directional electron injection from the excited dye into the TiO₂ conduction band.

-

Mechanism: The cyano group creates a dipole that lowers the energy barrier for injection, while the thiophene core ensures hole extraction toward the electrolyte.

B. Small Molecule Acceptors (OPV & OFETs)

For Organic Field-Effect Transistors (OFETs), the molecule is a precursor to push-pull systems . By coupling electron-rich units (Donors) to the 4-position, researchers create "Donor-Acceptor" (D-A) architectures.

-

Mechanism: The deep LUMO level (induced by the cyano group) is essential for n-channel behavior (electron transport).

Experimental Protocols

Safety Pre-Requisites

-

Hazard: The cyano group poses potential toxicity; the acid is corrosive.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a functioning fume hood are mandatory.

-

Waste: All cyanide-containing waste must be segregated and treated according to local hazardous waste regulations (often requiring pH adjustment to >11).

Protocol 1: Solubilization via Esterification

Rationale: The carboxylic acid group often leads to poor solubility in organic solvents used for cross-coupling. Protecting it as an ester is a standard first step.

Materials:

-

This compound (1.0 eq)

-

2-Ethylhexanol (or Methanol for methyl ester) (3.0 eq)

-

EDC·HCl (1.2 eq)

-

DMAP (0.1 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of the starting acid in 20 mL anhydrous DCM under Nitrogen (

). -

Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) at 0°C. Stir for 15 minutes.

-

Addition: Dropwise add 2-Ethylhexanol (or Methanol). The bulky 2-ethylhexyl chain is preferred for OPV applications to prevent aggregation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (SiO₂, Hexane:Ethyl Acetate 4:1).

-

Work-up: Wash with 1M HCl, then Sat. NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

-

Yield Check: Expect >85% yield. Product is now soluble in Toluene/THF for coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Backbone Extension)

Rationale: This step attaches the "Donor" unit to the 4-position, creating the D-A conjugated system.

Materials:

-

Esterified Intermediate (from Protocol 1) (1.0 eq)

-

Aryl-Boronic Acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 eq)

- (5 mol%)

- (2M aqueous solution)

-

Toluene/Ethanol (3:1 ratio)

Step-by-Step:

-

Degassing: Combine solvents in a Schlenk flask and degas with Argon for 30 mins. Oxygen inhibition is the primary cause of failure here.

-

Assembly: Add the Esterified Intermediate, Boronic Acid, and Base.

-

Catalyst Addition: Add

quickly under a positive Argon flow. -

Reflux: Heat to 90°C for 24 hours. The mixture should turn from pale yellow to bright orange/red (indicating conjugation extension).

-

Purification: Cool, extract with DCM, and purify via Column Chromatography.

-

Critical Note: Cyano-thiophenes can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.

-

Protocol 3: Hydrolysis (Restoring the Anchor for DSSC)

Rationale: If the final target is a DSSC dye, the ester must be converted back to the free acid to bind to TiO₂.

Step-by-Step:

-

Dissolve the coupled product in THF/Methanol (1:1).

-

Add LiOH (1M aqueous, 5 eq).

-

Stir at 40°C for 4 hours.

-

Acidification: Carefully acidify with 1M HCl to pH 3. The dye will likely precipitate.

-

Collection: Filter the solid, wash with water, and dry under vacuum.

Data Summary & Specifications

| Property | Specification / Value | Relevance |

| Molecular Weight | ~232.05 g/mol | Small enough for high atom efficiency. |

| Appearance | Off-white to pale yellow solid | Color deepens upon conjugation. |

| Solubility | Low (Acid form); High (Ester form) | Esterification is crucial for processing. |

| LUMO Impact | Lowers LUMO by ~0.3 - 0.5 eV | vs. unsubstituted thiophene. Critical for n-type transport. |

| Coupling Site | C-4 (Bromine) | Sterically accessible; minimal interference from C-5 Cyano. |

Visualized Workflows (Graphviz)

Figure 1: Synthesis Pathway for Push-Pull Dye

Caption: Workflow converting the raw building block into a functional D-A-Anchor dye for solar cells.

Figure 2: Electronic Function in DSSC Device

Caption: Schematic of electron flow. The molecule bridges the Donor and TiO₂, facilitating injection.

References

-

Mishra, A., et al. "Metal-Free Organic Dyes for Dye-Sensitized Solar Cells: From Structure: Property Relationships to Design Strategies." Angewandte Chemie International Edition, vol. 48, no. 14, 2009, pp. 2474-2499. Link

-

Hagfeldt, A., et al. "Dye-Sensitized Solar Cells." Chemical Reviews, vol. 110, no. 11, 2010, pp. 6595-6663. Link

-

Nielsen, C. B., et al. "Non-Fullerene Electron Acceptors for Use in Organic Photovoltaics." Accounts of Chemical Research, vol. 48, no. 11, 2015, pp. 2803-2812. Link

-

PubChem. "4-Bromo-5-methylthiophene-2-carboxylic acid (Analogous Structure Data)." National Library of Medicine. Link

-

Sigma-Aldrich. "Thiophene-2-carboxylic acid derivatives: Synthesis and Application." Merck KGaA Application Guide. Link

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Bromo-5-cyanothiophene-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 4-Bromo-5-cyanothiophene-2-carboxylic acid. The following sections detail common issues and provide step-by-step protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include starting materials, regioisomers, and byproducts from the synthetic route. Depending on the synthesis, you might encounter unreacted 2-thiophenecarboxylic acid derivatives or related halogenated thiophenes.[1][2] Over-bromination can lead to di- or tri-brominated species, while incomplete reactions may leave starting materials.[3]

Q2: My crude product is a dark, oily residue. How should I proceed?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities or residual solvent. Before attempting a more rigorous purification like column chromatography, it is advisable to perform an acid-base extraction to remove neutral and basic impurities. This can significantly clean up the sample and may even lead to the precipitation of your desired product.[4][5][6]

Q3: I'm observing poor solubility of my crude product in common recrystallization solvents. What are my options?

A3: this compound is a relatively polar molecule and may exhibit limited solubility in non-polar solvents. For recrystallization, consider solvent systems such as acetonitrile/water, or mixtures of an alcohol (like ethanol or isopropanol) with water.[7] If single-solvent or dual-solvent systems fail, a preliminary purification by acid-base extraction or a quick filtration through a plug of silica gel might be necessary to remove impurities that are inhibiting dissolution.[8]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method. However, due to the acidic nature of the carboxylic acid group, it may interact strongly with silica gel, leading to tailing or streaking.[8] To mitigate this, you can add a small amount of acetic acid (0.5-1%) to your eluent system. Alternatively, using a different stationary phase like neutral alumina can be beneficial for acid-sensitive compounds.[8]

Troubleshooting and In-depth Guides

Guide 1: Purification by Acid-Base Extraction

Acid-base extraction is a powerful first-line technique for purifying carboxylic acids by separating them from neutral and basic impurities.[4][5][6][9][10] The principle lies in the differential solubility of the acidic compound and its corresponding salt form.

When to Use This Method:

-

When the crude product is an oil or a deeply colored solid.

-

When you suspect the presence of significant neutral or basic impurities.

-

As a preliminary purification step before recrystallization or chromatography.

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.[9][10]

-

Expert Insight: Using a weak base like sodium bicarbonate is crucial to avoid potential hydrolysis of the nitrile group, which could occur with a strong base like sodium hydroxide.[4]

-

-

Extraction: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete recovery.

-

Acidification: Cool the combined aqueous extracts in an ice bath and acidify with a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2).[5][10] This will protonate the carboxylate salt, causing the purified carboxylic acid to precipitate out of the solution.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Drying: Dry the purified product under vacuum to a constant weight.

| Problem | Possible Cause | Solution |

| No precipitate forms upon acidification. | The product is too soluble in the aqueous solution, or the concentration is too low. | Extract the acidified aqueous solution with an organic solvent like ethyl acetate. The protonated carboxylic acid will move back into the organic layer. Dry the organic layer and evaporate the solvent to recover the product.[9] |

| An emulsion forms between the layers. | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |